![molecular formula C25H15NO7S B1602602 Fluorescein diacetate 6-isothiocyanate CAS No. 890090-49-0](/img/structure/B1602602.png)
Fluorescein diacetate 6-isothiocyanate
Overview
Description
Fluorescein diacetate 6-isothiocyanate (also known as diacetyl-6-FITC, F6ITC) is a structural analogue of fluorescein that reacts with secondary amines . It is used as an isomeric haptenic probe and is important as a fluorescent reagent .
Molecular Structure Analysis
Fluorescein diacetate 6-isothiocyanate is commercially available in two different isomers with equal fluorescence sensitivity, differing in meta- vs. para -isothiocyanate position . The isomers are available as a mixture of two forms: a quinoid (acid) form and a lactone form .Chemical Reactions Analysis
Fluorescein diacetate 6-isothiocyanate reacts with both amino and thiol groups (e.g., in proteins), yielding fluorescein thiocarbamoyl conjugates, N, N′ -disubstituted thiourea, and dithiourethane adducts . The stability of the isomers depends on the polarity of different solvents and the pyridine (stabiliser) presence .Physical And Chemical Properties Analysis
Fluorescein diacetate 6-isothiocyanate has a molecular weight of 473.45 . It is a powder form with fluorescence λex 496 nm; λem 517 nm in 0.1 M Tris pH 8.0, esterase .Scientific Research Applications
Immunofluorescent Probing
Fluorescein diacetate 6-isothiocyanate is used to label antibodies, which are then employed as probes in immunofluorescence. This application allows for the visualization of the presence and distribution of specific antigens within cells or tissues .
Hybridization Probes
This compound is also used to label oligonucleotides, which serve as hybridization probes. These probes can bind to complementary DNA or RNA sequences, making them valuable tools in genetic research and diagnostics .
Protein Detection
In proteomics, fluorescein diacetate 6-isothiocyanate can be used to detect proteins in gels after electrophoresis and on Western blots. This application is crucial for studying protein expression and function .
Apoptosis Detection
One of the prominent applications of this compound is in apoptosis detection. It can be directly involved in labeling DNA fragments with fluorescein-tagged nucleotides (TUNEL assay) or conjugated with annexin (annexin affinity assay) to identify apoptotic cells .
Live/Dead Cell Staining
Fluorescein diacetate, along with propidium iodide, is often utilized to differentiate between live and dead cells. This staining method is essential in various biological and medical research fields .
Neuronal Staining
Fluoro-jade dyes, derivatives of fluorescein, are specifically used to stain dead or dying neurons. This application is particularly useful in neuroscientific studies to understand neuronal damage or death .
Safety And Hazards
Fluorescein diacetate 6-isothiocyanate may form combustible dust concentrations in air . It is recommended to store the compound in a well-ventilated place and keep the container tightly closed . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
properties
IUPAC Name |
(6'-acetyloxy-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO7S/c1-13(27)30-16-4-7-19-22(10-16)32-23-11-17(31-14(2)28)5-8-20(23)25(19)21-9-15(26-12-34)3-6-18(21)24(29)33-25/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGWMLCTFALXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N=C=S)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583614 | |
Record name | 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein diacetate 6-isothiocyanate | |
CAS RN |
890090-49-0 | |
Record name | 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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